![molecular formula C22H18N2O4 B11458441 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B11458441.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide typically involves the reaction of 2-aminophenol with o-aminobenzoic acid derivatives under specific conditions. The reaction is often catalyzed by acids such as p-toluene sulfonic acid (PTSA) and carried out in solvents like ethanol. The process involves refluxing the reactants for several hours to achieve the desired product .
Chemical Reactions Analysis
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide is unique compared to other benzoxazole derivatives due to its specific substituents and their positions on the benzoxazole ring. Similar compounds include:
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol: Exhibits fluorescence properties and is used in bio-sensing applications.
These compounds share the benzoxazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H18N2O4/c1-26-18-9-5-3-7-15(18)21(25)23-17-13-14(11-12-19(17)27-2)22-24-16-8-4-6-10-20(16)28-22/h3-13H,1-2H3,(H,23,25) |
InChI Key |
MPYMKIWBJYADRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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